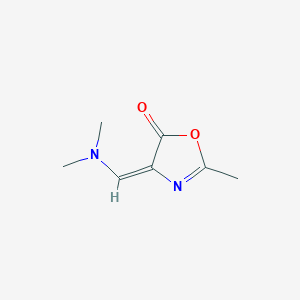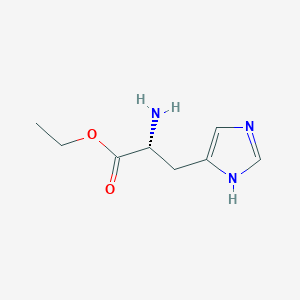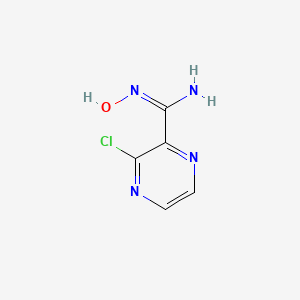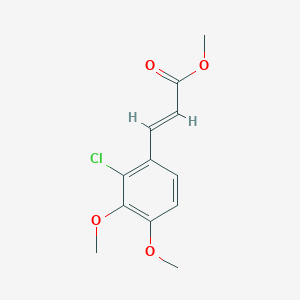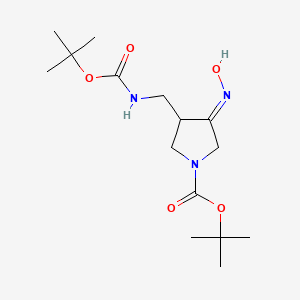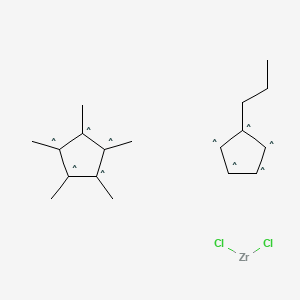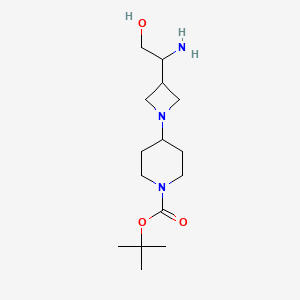![molecular formula C176H272N56O55S7 B1142996 [HIS19]-CHARYBDOTOXIN CAS No. 175069-96-2](/img/no-structure.png)
[HIS19]-CHARYBDOTOXIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Charybdotoxin (CTX) is a peptide toxin that is found in the venom of the scorpion Leiurus quinquestriatus. It is a potent blocker of voltage-gated potassium channels and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
Charybdotoxin blocks voltage-gated potassium channels by binding to the channel pore and preventing the flow of potassium ions. This results in depolarization of the cell membrane and inhibition of action potential generation. Charybdotoxin has a high affinity for the voltage-gated potassium channels Kv1.1, Kv1.2, and Kv1.3, which are expressed in various tissues, including the brain, immune cells, and cancer cells.
Biochemical And Physiological Effects
Charybdotoxin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor angiogenesis. It also has immunomodulatory effects, including the inhibition of T cell activation and the suppression of cytokine production. In addition, Charybdotoxin has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of Charybdotoxin is its high specificity for voltage-gated potassium channels, making it a useful tool for studying the function of these channels in various tissues. It is also relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation of Charybdotoxin is its high cost, which may limit its use in some experiments. In addition, its potency may make it difficult to use at low concentrations, which could limit its usefulness in certain applications.
Future Directions
There are several potential future directions for the study of Charybdotoxin. One area of research is the development of Charybdotoxin-based therapies for cancer and autoimmune diseases. Another area of research is the investigation of the neuroprotective effects of Charybdotoxin and its potential use in the treatment of neurological disorders. Additionally, the development of new analogs of Charybdotoxin with improved potency and specificity could lead to new therapeutic applications for this peptide toxin.
Conclusion:
Charybdotoxin is a peptide toxin that has been extensively studied for its potential therapeutic applications in various diseases. Its high specificity for voltage-gated potassium channels makes it a useful tool for studying the function of these channels in various tissues. While its high cost and potency may limit its usefulness in some applications, there are several potential future directions for the study of Charybdotoxin, including the development of new therapies for cancer, autoimmune diseases, and neurological disorders.
Synthesis Methods
Charybdotoxin is a 37 amino acid peptide that can be synthesized using solid-phase peptide synthesis. The synthesis method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Charybdotoxin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. It has been shown to have potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It also has immunomodulatory effects, making it a potential treatment for autoimmune diseases. In addition, Charybdotoxin has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
175069-96-2 |
|---|---|
Product Name |
[HIS19]-CHARYBDOTOXIN |
Molecular Formula |
C176H272N56O55S7 |
Molecular Weight |
4276.84 |
synonyms |
[HIS19]-CHARYBDOTOXIN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



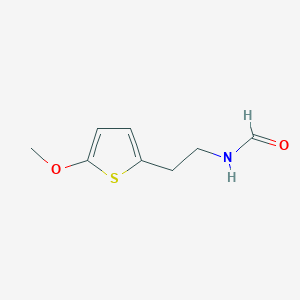
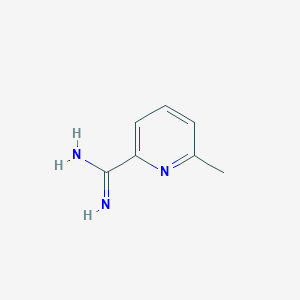
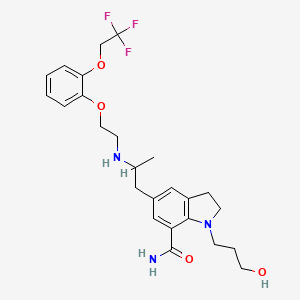
![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)
